molecular formula C19H19NO3S B2649276 N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,5-dimethylfuran-3-carboxamide CAS No. 2380179-45-1

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2649276
CAS No.: 2380179-45-1
M. Wt: 341.43
InChI Key: QXKZSHYDELYHQG-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a thiophene ring, a phenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,5-dimethylfuran-3-carboxamide can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohols.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,5-dimethylfuran-3-carboxamide is unique due to its combination of a thiophene ring, a phenyl group, and a furan ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-12-10-16(13(2)23-12)19(22)20-11-17(21)14-5-7-15(8-6-14)18-4-3-9-24-18/h3-10,17,21H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKZSHYDELYHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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